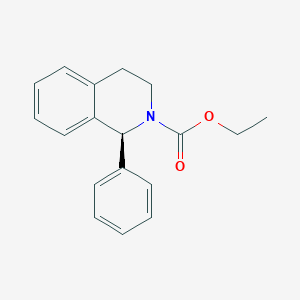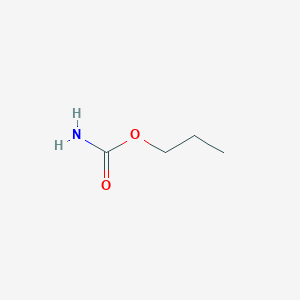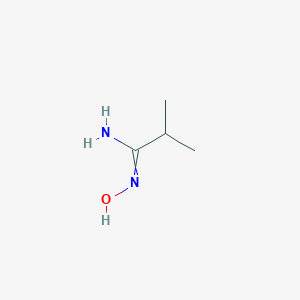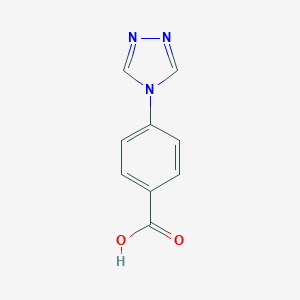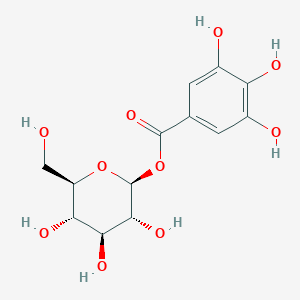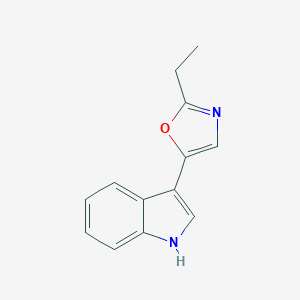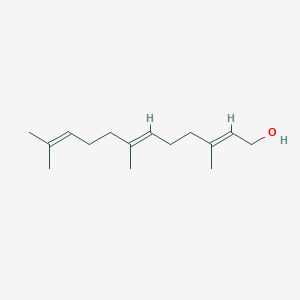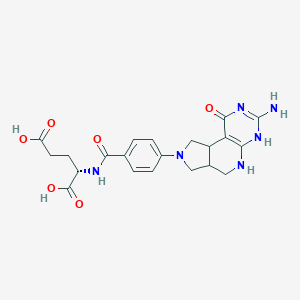
5,10-Methylenetetrahydro-5-deazafolic acid
Overview
Description
5,10-Methylenetetrahydro-5-deazafolic acid: is a chemical compound with the molecular formula C21H24N6O6 and a molecular weight of 456.45 g/mol . It is a derivative of folic acid and plays a significant role in various biochemical processes. This compound is particularly interesting due to its structural similarity to tetrahydrofolate, a key cofactor in one-carbon metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Methylenetetrahydro-5-deazafolic acid typically involves multiple steps, starting from commercially available precursors. Reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 5,10-Methylenetetrahydro-5-deazafolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its role in biochemical pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5,10-Methylenetetrahydro-5-deazafolic acid is used as a model compound to study the mechanisms of folate-dependent enzymes .
Biology: In biological research, this compound is studied for its role in one-carbon metabolism and its potential effects on cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to folate metabolism .
Mechanism of Action
The mechanism of action of 5,10-Methylenetetrahydro-5-deazafolic acid involves its role as a cofactor in one-carbon metabolism. It participates in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids . The molecular targets include enzymes such as methylenetetrahydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and repair .
Comparison with Similar Compounds
Tetrahydrofolate: A key cofactor in one-carbon metabolism, similar in structure but with a different functional group.
5-Methyltetrahydrofolate: Another derivative of folic acid, involved in methylation reactions.
Leucovorin: A folinic acid derivative used in chemotherapy.
Uniqueness: 5,10-Methylenetetrahydro-5-deazafolic acid is unique due to its specific role in one-carbon metabolism and its structural differences from other folate derivatives. These differences make it a valuable tool for studying folate-dependent processes and developing targeted therapies .
Properties
IUPAC Name |
(2S)-2-[[4-(11-amino-13-oxo-4,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),10-dien-4-yl)benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O6/c22-21-25-17-16(19(31)26-21)13-9-27(8-11(13)7-23-17)12-3-1-10(2-4-12)18(30)24-14(20(32)33)5-6-15(28)29/h1-4,11,13-14H,5-9H2,(H,24,30)(H,28,29)(H,32,33)(H4,22,23,25,26,31)/t11?,13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJAUJZEWQYMCU-UBHUBRDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931788 | |
| Record name | N-[4-(1-Hydroxy-3-imino-3,4,5,6,6a,7,9,9a-octahydro-8H-pyrrolo[3',4':4,5]pyrido[2,3-d]pyrimidin-8-yl)benzoyl]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143234-78-0 | |
| Record name | 5,10-Methylenetetrahydro-5-deazafolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143234780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(1-Hydroxy-3-imino-3,4,5,6,6a,7,9,9a-octahydro-8H-pyrrolo[3',4':4,5]pyrido[2,3-d]pyrimidin-8-yl)benzoyl]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


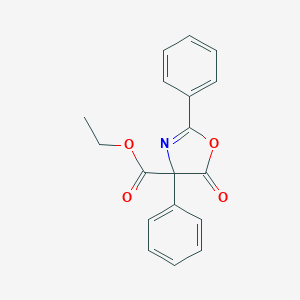

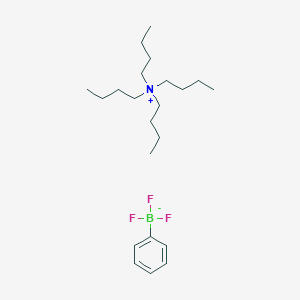
![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)
